1-Octylimidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-Octylimidazole, often involves the use of carbonyldiimidazole as a dehydrating agent to induce the formation of imidazole rings. A method was developed that enables the synthesis of these compounds at temperatures well below their decomposition points, improving functional group compatibility and yield compared to prior methods (Neel & Zhao, 2018). Another approach involves the use of ionic liquids as catalysts, which have been found to catalyze the synthesis of imidazole derivatives efficiently (Dabiri, Baghbanzadeh, & Arzroomchilar, 2008).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic methods. For instance, microwave synthesis and crystallography have been used to study the structure of imidazole compounds, revealing details about their crystal system, hydrogen bonding, and fluorescence properties (Hasan et al., 2018).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. For example, 1-Butylimidazole-derived ionic liquids have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities, showcasing the versatility of imidazole compounds in chemical reactions (Ranjan, Kitawat, & Singh, 2014).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as 1-Octylimidazole, can be analyzed through their crystal structure and spectroscopic characteristics. The crystal packing and fluorescence studies provide insights into the physical aspects of these compounds, which are crucial for understanding their behavior in various applications (Hasan et al., 2018).
Chemical Properties Analysis
The chemical properties of 1-Octylimidazole and related compounds are deeply influenced by their imidazole core. These properties can be explored through reactions like the palladium-catalyzed cyclization of amidoximes, which leads to the synthesis of imidazole derivatives with potential as amino acid mimetics (Zaman, Kitamura, & Abell, 2005). Additionally, the synthesis of imidazole derivatives in acidic ionic liquids highlights the reactivity and versatility of these compounds in chemical syntheses (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).
Scientific Research Applications
1. Phototransduction in Protocellular Subcompartmentalization
- Application Summary: 1-Octylimidazole is used in a synthetic photoreceptor-mediated signaling pathway. This pathway integrates light harvesting, photo-to-chemical energy conversion, signal transmission, and amplification in synthetic cells, leading to protocell subcompartmentalization .
- Methods of Application: A ruthenium-bipyridine complex, acting as a membrane-anchored photoreceptor, converts visible light into chemical information and transduces signals across the lipid membrane via flip-flop motion .
- Results: The study resulted in a minimal cell model that mimics photoreceptor cells capable of transducing the energy of light into intracellular responses .
2. Toughening Poly(lactic acid) with Imidazolium-based Elastomeric Ionomers
- Application Summary: 1-Octylimidazole is used in the synthesis of imidazolium-based elastomeric ionomers (i-BIIR), which are used as novel toughening agents for poly(lactic acid) (PLA) .
- Methods of Application: The ionomers are synthesized by ionically modifying brominated poly(isobutylene-co-isoprene) (BIIR) with different alkyl chain imidazole .
- Results: The PLA/i-BIIR blends with 1-dodecylimidazole alkyl chain (i-BIIR-12) showed a remarkable improvement in ductility, with an optimum elongation at break up to 235%, more than 10 times higher than that of pure PLA .
3. Enantioselective Epoxidation of Olefins
- Application Summary: 1-Octylimidazole is used as a ligand in the highly enantioselective epoxidation of olefins by Jacobsen’s catalyst .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1-Octylimidazole as a ligand in the catalytic process .
- Results: The results or outcomes of this application are not specified in the source .
Safety And Hazards
1-Octylimidazole is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
1-Octylimidazole has been used in the transport of zinc (II), cadmium (II), and nickel (II) ions from acidic aqueous solutions using polymer inclusion membranes (PIMs) . It has also been used in the separation of non-ferrous metal ions . The influence of basicity and structure of carrier molecules on transport kinetics has been discussed , indicating potential future research directions.
properties
IUPAC Name |
1-octylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZKZJCMDOKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175507 | |
Record name | N-Octyl imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octylimidazole | |
CAS RN |
21252-69-7 | |
Record name | N-Octyl imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octyl imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OCTYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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